molecular formula C8H14N2O B589714 (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 143393-98-0

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B589714
CAS RN: 143393-98-0
M. Wt: 154.213
InChI Key: ADIVLAHECPCSGH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.213 . It is not intended for human or veterinary use and is typically used for research purposes.


Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur during a chemical reaction. Unfortunately, specific information about the chemical reactions involving “(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers. Unfortunately, specific safety and hazard information for “(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one” is not available .

Future Directions

The future directions of a compound refer to potential areas of future research or applications. Unfortunately, specific future directions for “(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one” are not available .

properties

IUPAC Name

(4R,8aR)-4-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIVLAHECPCSGH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@@H]2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173189
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

CAS RN

143393-98-0
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143393-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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